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molecular formula Cl3Ti B8796217 Titanous chloride

Titanous chloride

Cat. No. B8796217
M. Wt: 154.22 g/mol
InChI Key: YONPGGFAJWQGJC-UHFFFAOYSA-K
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Patent
US04259461

Procedure details

Titanium trichloride composition (A) of 11.0 g was suspended in 55 ml of toluene and iodine and di-isoamyl ether were added in amounts to give a molar ratio of titanium trichloride composition (A)/I2 /di-isoamyl ether of 1.0/0.1/1.0 and then reacted at 80° C. for one hour to obtain titanium trichloride solid catalyst. This catalyst is referred to as titanium trichloride solid catalyst (II).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Cl-].[Ti+3:4].[I:5][I:6].[CH2:7]([O:12][CH2:13][CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:8][CH:9]([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[Cl-:1].[Cl-:1].[Cl-:1].[Ti+3:4].[I:5][I:6].[CH2:13]([O:12][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:14][CH:15]([CH3:16])[CH3:17] |f:0.1.2.3,7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)OCCC(C)C
Step Four
Name
Quantity
55 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Name
Type
product
Smiles
Name
Type
product
Smiles
II.C(CC(C)C)OCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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